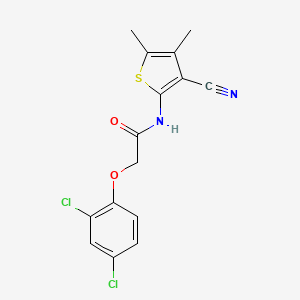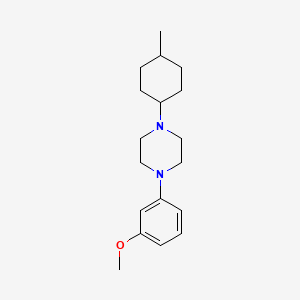![molecular formula C13H17ClN2O5S B5083872 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody specifically targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer, including ovarian, breast, and lung cancer.
作用机制
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer. CA-125 is a glycoprotein that is expressed on the surface of cancer cells and shed into the bloodstream. This compound binds to CA-125 and induces antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a specific and potent effect on cancer cells that overexpress CA-125. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In clinical trials, this compound has been well-tolerated and has shown promising results in improving progression-free survival in patients with advanced ovarian cancer.
实验室实验的优点和局限性
One advantage of using 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in lab experiments is its specificity for cancer cells that overexpress CA-125. This allows researchers to target cancer cells specifically and avoid harming healthy cells. However, one limitation of using this compound in lab experiments is its cost and availability. This compound is a monoclonal antibody that is produced using hybridoma technology, which can be time-consuming and expensive.
未来方向
There are several future directions for the research and development of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide. One direction is to expand the use of this compound to other types of cancer that overexpress CA-125, such as pancreatic and gastric cancer. Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers can explore the potential of this compound in immunotherapy, which uses the body's immune system to fight cancer. Overall, the development of this compound has shown promising results and has the potential to improve the treatment of cancer.
合成方法
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing cells with myeloma cells. The resulting hybridoma cells are then screened for their ability to produce the desired antibody. Once a hybridoma cell line that produces the desired antibody is identified, it can be cultured in large quantities to produce the antibody for use in research and clinical applications.
科学研究应用
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of ovarian, breast, and lung cancer cells in vitro and in vivo. In clinical trials, this compound has been tested in patients with ovarian cancer and has shown promising results. In a phase II clinical trial, this compound in combination with chemotherapy improved progression-free survival in patients with advanced ovarian cancer.
属性
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-15-13(17)9-21-11-3-2-10(14)8-12(11)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIQKXRPUMKSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
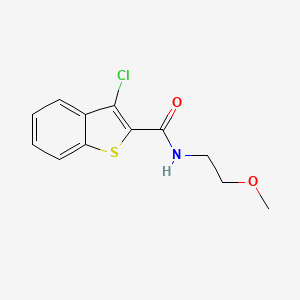
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)
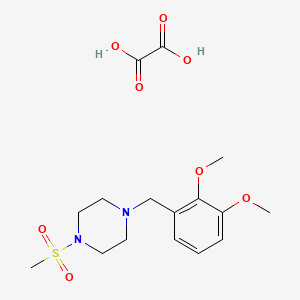
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
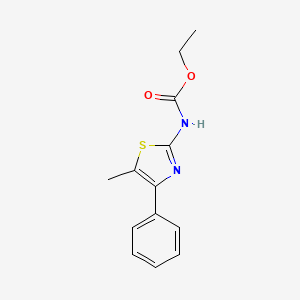
![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
